Methyl 3-benzamido-2-methylpropanoate
Description
Methyl 3-benzamido-2-methylpropanoate is a methyl ester derivative featuring a benzamido group at the 3-position and a methyl substituent at the 2-position of the propanoate backbone. For instance, compounds like methyl 3-amino-2,2-dibenzylpropanoate (CAS: 125469-89-8) share a similar ester backbone with varying substituents, highlighting the modular design of such molecules for applications in pharmaceuticals or catalysis . The benzamido group in this compound may act as a directing group in metal-catalyzed reactions, akin to the N,O-bidentate functionality observed in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
Properties
CAS No. |
115859-56-8 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
methyl 3-benzamido-2-methylpropanoate |
InChI |
InChI=1S/C12H15NO3/c1-9(12(15)16-2)8-13-11(14)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,14) |
InChI Key |
STNRNKXPULEOLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-benzamido-2-methylpropanoate typically involves the esterification of 3-benzamido-2-methylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-benzamido-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is 3-benzamido-2-methylpropanoic acid.
Reduction: The major product is 3-benzamido-2-methylpropanol.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Methyl 3-benzamido-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and as a building block for polymers.
Mechanism of Action
The mechanism of action of Methyl 3-benzamido-2-methylpropanoate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with proteins, affecting their structure and function. The ester group can undergo hydrolysis in the presence of esterases, releasing the active form of the compound. These interactions can modulate various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a) N-(2-Hydroxy-1,1-dimethylethyl)-3-Methylbenzamide
- Structure: Contains a hydroxy-1,1-dimethylethyl group instead of the methylpropanoate ester.
- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, differing from esterification routes used for methyl propanoates.
b) Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates
- Structure: Features an imidazole ring fused to the carboxylate group, unlike the linear propanoate chain in the target compound.
- Reactivity: Cyclization reactions using PPA (polyphosphoric acid) yield heterocyclic products, suggesting that methyl 3-benzamido-2-methylpropanoate could undergo similar thermal rearrangements under acidic conditions .
c) (S)-Methyl 3-(3,4-dimethoxyphenyl)-2-[2-(diphenylphosphanyl)benzamido]-propanoate
Physicochemical and Reactivity Trends
A comparison of key properties is summarized below:
Key Observations:
Substituent Effects: The presence of electron-donating groups (e.g., methoxy in ) or coordinating moieties (e.g., phosphanyl) significantly alters reactivity compared to the simpler benzamido-methylpropanoate.
Solubility : Methyl esters generally exhibit higher volatility and lower polarity than amides or hydroxylated analogs, impacting their utility in organic solvents .
Synthetic Flexibility: Compounds like methyl 3-amino-2,2-dibenzylpropanoate (CAS: 125469-89-8) demonstrate the tunability of the propanoate scaffold for diverse applications, including pharmaceutical intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
